Tert-butyl 2-(2-bromophenyl)acetate
Description
Tert-butyl 2-(2-bromophenyl)acetate (CAS: 197792-52-2) is an aromatic ester characterized by a bromine substituent at the ortho position of the phenyl ring and a tert-butyl ester group. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol . This compound is frequently employed as an intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive aryl bromide moiety .
Properties
IUPAC Name |
tert-butyl 2-(2-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZRXIUBHUXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123088-07-3 | |
| Record name | tert-butyl 2-(2-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromophenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(2-bromophenyl)ethanol.
Oxidation: Formation of 2-(2-bromophenyl)acetic acid.
Scientific Research Applications
Tert-butyl 2-(2-bromophenyl)acetate is a chemical compound with the CAS number 123088-07-3 . It is an ester derived from 2-(2-bromophenyl)acetic acid and tert-butanol. It is available for purchase as a chemical reagent for research and development purposes .
Chemical Properties and Structure
This compound has a molecular weight of 271.15 g/mol . The compound's structure includes a phenyl ring substituted with a bromine atom at the ortho position, and an acetate group esterified with a tert-butyl group . Key identifiers include its IUPAC name, tert-butyl 2-bromo-2-phenylacetate, InChI code, and SMILES notation .
Synthesis and Availability
This compound is manufactured by Enamine Ltd. and distributed by Fujifilm Wako Pure Chemical Corporation .
Research Applications
While the specific applications of this compound are not detailed in the provided search results, the related compound tert-butyl 2-(4-bromophenyl)acetate is available from chemical suppliers such as Sigma-Aldrich . Further, a related compound called dBET6, is used as a chemical probe of BET protein degradation . Studies involving similar compounds can provide insight into potential applications:
- ** изучение SARs**: tert-Butyl derivatives have been used in structure-activity relationship (SAR) studies . These studies help determine the relationship between a molecule's chemical structure and its biological activity, which is crucial in drug discovery and development .
- BET Protein Degradation: dBET6, a compound related to tert-butyl, has been shown to be effective in degrading BET proteins in T-ALL cells, leading to the downregulation of c-MYC and induction of apoptosis . This suggests potential applications in cancer therapy .
- Anti-Cancer Research: Novel N-tert-butyl derivatives have demonstrated potential as targets in anti-cancer therapy by inhibiting 11β-HSD1 and 11β-HSD2, which are involved in the differentiation and proliferation of neoplastic cells .
- Pharmaceutical Research: Tert-butyl compounds are used as intermediates in the synthesis of various pharmaceutical compounds .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with tert-butyl 2-(2-bromophenyl)acetate, differing in substituent positions, ester groups, or additional functional moieties. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
Substituent Position and Electronic Effects
- Ortho vs. Para-bromine, being electronically deactivating, enhances the electrophilicity of the aryl ring, favoring coupling reactions .
- Phenoxy vs. Phenyl Acetate: Tert-butyl 2-(3-bromophenoxy)acetate (CAS: 277331-38-1) contains an ether linkage, increasing polarity and altering solubility. The meta-bromine position may reduce resonance stabilization compared to ortho/para isomers .
Ester Group Variations
- tert-Butyl vs. Methyl Esters : Replacing the tert-butyl group with methyl (as in methyl 2-(2-bromophenyl)acetate) reduces steric hindrance, facilitating faster reaction kinetics in ester hydrolysis or transesterification. However, the tert-butyl group improves thermal stability .
- β-Keto Esters: Ethyl 2-phenylacetoacetate (CAS: 5413-05-8) features a β-keto group, enabling enolate formation for aldol or Michael additions, unlike the bromophenylacetates, which are tailored for halogen-based reactivity .
Functional Group Additions
- Bromomethyl vs. Bromophenyl : Tert-butyl 2-(4-(bromomethyl)phenyl)acetate (CAS: 77292-91-2) contains a benzyl bromide moiety, enabling alkylation reactions rather than aryl coupling. This contrasts with the target compound’s aryl bromide, which is more suited for palladium-catalyzed cross-couplings .
Biological Activity
Tert-butyl 2-(2-bromophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biosynthesis of steroid hormones. The inhibition of these enzymes can lead to altered drug metabolism and potential therapeutic implications.
Table 1: Summary of Biochemical Interactions
| Enzyme/Protein | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Altered drug metabolism |
| Signaling Proteins | Modulation | Changes in gene expression |
Cellular Effects
The compound influences several cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of signaling proteins, which can lead to significant changes in cellular metabolism and proliferation rates.
The molecular mechanism by which this compound exerts its effects involves binding interactions with specific biomolecules. The bromophenyl group can participate in π-π interactions, while the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Mechanistic Insights
- Binding Interactions: The compound's hydroxyethylamino group forms hydrogen bonds with biological molecules, influencing enzyme activity.
- Cellular Uptake: The lipophilic nature of the tert-butyl group aids in cellular uptake, allowing for enhanced bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity against Mycobacterium tuberculosis, Tert-butyl derivatives exhibited promising results, with certain modifications enhancing efficacy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly influenced activity levels .
Anticancer Potential
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound could reduce cell viability in aggressive cancer types, such as triple-negative breast cancer (MDA-MB-231), by inducing apoptosis through caspase activation pathways .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
Future Directions and Research Applications
Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Its potential applications extend beyond antimicrobial and anticancer activities to include roles as a pharmaceutical intermediate in drug development and as a building block for synthesizing more complex molecules .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-bromophenyl)acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation or esterification reactions. For example, tert-butyl bromoacetate derivatives can react with 2-bromophenyl precursors under basic conditions (e.g., potassium carbonate in acetonitrile), achieving yields of ~70% after recrystallization . Key variables include solvent polarity (acetonitrile vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Optimization requires monitoring via TLC or HPLC to track intermediate formation .
Q. How can this compound be characterized to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), aromatic protons (δ 7.2–7.6 ppm), and ester carbonyl (δ ~170 ppm in C) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrO requires m/z 286.025) .
- IR spectroscopy : Ester C=O stretch (~1740 cm) and C-Br absorption (~560 cm) .
Q. What are the stability and storage requirements for this compound?
The compound is sensitive to hydrolysis and light. Recommended storage conditions include inert atmospheres (argon/nitrogen), desiccated environments, and temperatures below 4°C. Degradation products (e.g., free carboxylic acids) can form if exposed to moisture, detectable via H NMR or LC-MS .
Advanced Research Questions
Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 2-bromophenyl group serves as a versatile electrophile. In palladium-catalyzed couplings, steric hindrance from the tert-butyl ester may slow transmetallation but can be mitigated using bulky ligands (e.g., SPhos). Reaction efficiency depends on solvent (toluene/THF), base (CsCO), and temperature (80–100°C) . Contrasting yields with analogous phenyl esters (e.g., methyl vs. tert-butyl) highlight steric effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in H NMR splitting patterns or retention times (HPLC) often arise from rotational isomerism or residual solvents. For example:
- Rotamers due to restricted rotation around the ester carbonyl can split signals; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
- Contaminants from incomplete purification (e.g., silica gel residues) require rigorous column chromatography (hexane/ethyl acetate gradients) .
Q. How can this compound be applied in medicinal chemistry for prodrug design?
The tert-butyl ester acts as a protective group for carboxylic acids, enhancing lipophilicity and bioavailability. In prodrugs, enzymatic cleavage (e.g., esterases) releases active metabolites. For example, derivatives of this compound have been used in hypoxia-targeting agents, where the bromophenyl group aids in tumor-selective accumulation .
Methodological Guidance
Designing experiments to study the hydrolytic stability of this compound under physiological conditions
- Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
- Analytical monitoring : Use LC-MS to quantify intact ester and hydrolysis products (e.g., 2-(2-bromophenyl)acetic acid) over 24–72 hours .
- Kinetic analysis : Fit degradation data to first-order models to calculate half-life () .
Evaluating the role of this compound in modulating RNA splicing or metabolic pathways
- Biological assays : Screen for activity in RNA splicing modulators (e.g., FR901464-based systems) using RT-PCR or fluorescence-based splicing reporters .
- Metabolic profiling : Treat cell lines (e.g., HeLa) with the compound and analyze via untargeted metabolomics (UHPLC-QTOF-MS) to identify pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
